(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative characterized by a brominated indole core and a tert-butoxycarbonyl protecting group. Its chemical structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of biologically active compounds and pharmaceuticals. The compound is identified by the CAS number 475102-13-7 and has a molecular formula of C13H15BBrNO4 with a molecular weight of 339.98 g/mol .
The synthesis of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves several key steps:
The molecular structure of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid features:
The InChI key for this compound is KZBCLMZJYFQGGO-UHFFFAOYSA-N, and its canonical SMILES representation is B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C=O)(O)O .
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid participates in several significant chemical reactions:
The mechanism of action of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid primarily involves its ability to interact with biological targets through its boronic acid group. This interaction can lead to:
The physical and chemical properties of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid include:
Relevant data includes its melting point, boiling point, and specific reactivity profiles, which are essential for practical applications in synthesis .
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several important applications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9